molecular formula C9H10N4OS B14373941 2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide CAS No. 89880-02-4

2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide

Cat. No.: B14373941
CAS No.: 89880-02-4
M. Wt: 222.27 g/mol
InChI Key: WJZVKUDPZRZSOV-UHFFFAOYSA-N
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Description

2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenecarbothioyl group attached to an imino-methyl group, which is further connected to a hydrazine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide typically involves the reaction of benzenecarbothioyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The benzenecarbothioyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide
  • N-(Benzenecarbothioyl)hydrazinecarboxamide
  • N-(Benzenecarbothioyl)hydrazinecarbothioamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89880-02-4

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

(benzenecarbonothioyliminomethylamino)urea

InChI

InChI=1S/C9H10N4OS/c10-9(14)13-12-6-11-8(15)7-4-2-1-3-5-7/h1-6H,(H3,10,13,14)(H,11,12,15)

InChI Key

WJZVKUDPZRZSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)N=CNNC(=O)N

Origin of Product

United States

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